molecular formula C21H24O3 B6339180 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester CAS No. 1171924-73-4

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester

Cat. No.: B6339180
CAS No.: 1171924-73-4
M. Wt: 324.4 g/mol
InChI Key: XFEZXZNKWLESRT-NTEUORMPSA-N
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Description

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester is a chemical reagent of interest in medicinal chemistry for its potential as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). This compound belongs to the structural class of Alkenyldiarylmethanes (ADAMs), which are recognized as a unique class of potent and highly specific HIV-1 NNRTIs . ADAMs have been found to inhibit the cytopathic effect of HIV-1 in cell culture at low nanomolar concentrations, and some analogs show synergistic activity with other antiviral agents like AZT . The core structural feature of ADAMs is a central alkene linker connected to two aromatic systems, one of which is often a benzoic acid ester, making this ester a valuable building block for constructing such molecules . The primary research value of this methyl ester lies in its application as a key intermediate in the synthesis of potential anti-HIV agents. It can be utilized in cross-coupling reactions, such as the Stille coupling, to generate diverse ADAM analogs for structure-activity relationship (SAR) studies . A significant challenge in the development of early ADAM lead compounds was their metabolic instability due to hydrolysis of the methyl ester moiety in blood plasma . Consequently, this specific ester derivative is crucial for researchers aiming to explore novel bioisosteric replacements or to investigate the metabolic pathways of these promising therapeutic agents, contributing directly to the optimization of antiviral drug candidates . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-6-phenylhex-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-10,12-16H,3-4,6,11H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZXZNKWLESRT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/CCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester (CAS No. 1171924-73-4) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. It also presents relevant case studies and data tables summarizing key findings.

  • Chemical Formula : C₁₅H₁₈O₃
  • Molecular Weight : 250.30 g/mol
  • IUPAC Name : 2-Methoxy-6-(6-phenylhex-1-enyl)benzoic acid methyl ester

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. Studies have shown that derivatives of benzoic acid exhibit significant antioxidant properties.

  • DPPH Radical Scavenging : The compound demonstrated notable DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively. For instance, similar compounds reported DPPH scavenging rates exceeding 80% at concentrations around 100 µM .
  • ABTS Scavenging Activity : In related studies, compounds with structural similarities exhibited ABTS scavenging rates above 90%, suggesting that this compound may also possess strong ABTS radical scavenging capabilities .

Anti-inflammatory Activity

Inflammation plays a pivotal role in many chronic diseases. The ability of this compound to inhibit inflammatory pathways has been explored:

  • NF-κB Inhibition : Research indicates that phenolic compounds can inhibit NF-κB activation in macrophages, which is crucial for inflammatory responses. Similar compounds have shown IC₅₀ values as low as 4.0 µM against NF-κB activation .
  • Cytokine Production : Compounds in the same class have been effective in reducing pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cellular models exposed to lipopolysaccharides (LPS) .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines:

  • Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as A549 (lung), HT-29 (colon), and HepG2 (liver). IC₅₀ values ranged from 10 µM to 20 µM depending on the cell line tested .
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of mitochondrial function, akin to other benzoic acid derivatives .

Table 1: Summary of Biological Activities

Biological ActivityMethodologyResultReference
AntioxidantDPPH Scavenging>80% at 100 µM
AntioxidantABTS Scavenging>90% at 100 µM
Anti-inflammatoryNF-kB InhibitionIC₅₀ = 4.0 µM
CytotoxicityMTT AssayIC₅₀ = 10–20 µM for various cells

Case Study 1: Antioxidant Properties

A study conducted on similar benzoic acid derivatives demonstrated significant antioxidant activity, which was attributed to their ability to donate hydrogen atoms and stabilize free radicals. This property is critical for developing functional foods and nutraceuticals aimed at reducing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

Research involving LPS-induced RAW264.7 macrophages showed that phenolic compounds could significantly reduce inflammatory markers. The findings support the therapeutic potential of this compound in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the prominent applications of this compound is as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Research indicates that compounds structurally related to 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester exhibit significant antiviral properties. For instance, derivatives of alkenyldiarylmethanes (ADAMs) have shown promising results in inhibiting HIV-1 strains, including those resistant to conventional therapies. In vitro studies revealed that certain ADAMs can inhibit the cytopathic effect of HIV-1 at low nanomolar concentrations, highlighting their potential as therapeutic agents .

Metabolic Stability
The methyl ester moiety in these compounds is often hydrolyzed to inactive forms in biological systems. Therefore, modifications aimed at enhancing metabolic stability while retaining antiviral activity are crucial. For example, substituting the methyl ester with more stable functional groups has been explored to maintain efficacy against HIV . This aspect is critical for developing long-lasting antiviral therapies.

Organic Synthesis

Synthetic Pathways
The synthesis of this compound involves several advanced organic chemistry techniques. The compound can be synthesized through methods such as Sonogashira and Stille cross-coupling reactions, which allow for the introduction of various substituents on the aromatic rings. These methods are particularly valued for their efficiency and ability to produce complex molecules with high yields .

Applications in Material Science
Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The unique structural characteristics of this compound could contribute to enhanced performance characteristics in these applications.

Case Studies

StudyFocusFindings
Study on ADAMs as HIV InhibitorsInvestigated the antiviral properties of ADAM derivativesCompounds demonstrated EC50 values as low as 0.02 μM against HIV
Metabolic Stability ResearchExamined modifications for improved stabilityIdentified structural changes that maintain antiviral activity while enhancing stability
Synthesis TechniquesExplored synthetic methods for complex moleculesHighlighted the effectiveness of Sonogashira and Stille reactions for producing derivatives

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions.

Reaction TypeConditionsProductStability Notes
Alkaline hydrolysisNaOH (1–3 M), 80–100°C 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acidRequires pH adjustment to precipitate product
Acidic hydrolysisH₂SO₄, refluxing methanolSame as aboveRarely used due to competing esterification

Key Findings :

  • Hydrolysis is critical for generating the free carboxylic acid, which is often pharmacologically active but less metabolically stable than the ester .

  • Alkaline conditions yield >99.8% pure acid after neutralization, avoiding recrystallization .

Hydrogenation of the Hex-1-enyl Chain

The alkenyl group is susceptible to catalytic hydrogenation:

CatalystConditionsProductSelectivity
Pd/CH₂ (0.5–1.5 MPa), 60–90°C 2-Methoxy-6-(6-phenylhexyl)-benzoic acid methyl esterFull saturation of double bond
Pt/CSimilar to Pd/CSame as aboveComparable activity

Mechanistic Insight :
Hydrogenation proceeds via syn-addition, retaining stereochemistry in chiral analogs. The phenylhexyl chain enhances substrate adsorption on the catalyst surface.

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxy group directs EAS to the ortho/para positions of the benzoate ring.

ReactionReagentsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0–5°C2-Methoxy-5-nitro-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester~60% (predicted)
SulfonationH₂SO₄, SO₃2-Methoxy-5-sulfo-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl esterNot reported

Limitations :
Steric hindrance from the bulky hexenyl chain reduces reactivity at the para position.

Ester Exchange Reactions

The methyl ester participates in transesterification:

NucleophileConditionsProductApplication
EthanolH₂SO₄, reflux, 12 hr2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid ethyl esterProdrug synthesis
AminesDCC, DMAP, room temperatureAmide derivativesBioisosteric replacement

Notable Example :
Replacement with cyclic carbamates (e.g., oxazolidinones) improves metabolic stability while retaining anti-HIV activity in analog studies .

Oxidative Degradation Pathways

Autoxidation of the alkenyl side chain is a key stability concern:

Oxidizing AgentConditionsDegradation ProductMitigation Strategy
O₂ (air)25°C, 6 monthsEpoxides and dihydroxy derivativesStorage under N₂ atmosphere
H₂O₂pH 7.4, 37°CAldehyde fragmentsAntioxidant additives

Photochemical [2+2] Cycloaddition

The conjugated dienyl system undergoes UV-induced cycloaddition:

ConditionsProductStereoselectivity
UV light (254 nm), THFBicyclic lactone derivativesModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The phenylhexenyl substituent distinguishes the target compound from analogs. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester 6-Phenyl-hex-1-enyl C21H22O3 322.40 Potential liquid crystal or bioactive agent (inferred from similar esters)
2-(8-Aza-octyl)-6-methoxy-benzoic acid methyl ester 8-Aza-octyl (amine-functionalized chain) C17H25NO3 299.38 Higher polarity due to amine group; used in sulfonamide synthesis (83.7% yield)
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester Pyrimidinyl-vinyl (heterocyclic) C15H14N2O3 270.28 Discontinued; potential pharmacological applications due to pyrimidine moiety
Methyl 2-(methoxymethyl)-6-nitrobenzoate Methoxymethyl and nitro groups C10H11NO5 225.20 Electron-withdrawing nitro group enhances acidity; reactivity with cyanides

Key Observations :

  • Polarity : Amine-containing analogs (e.g., 8-aza-octyl derivative) exhibit higher polarity, favoring aqueous solubility, whereas the phenylhexenyl group increases hydrophobicity .

Q & A

Q. What are the optimized synthetic routes for preparing 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester?

The compound can be synthesized via esterification and Wittig or Heck coupling strategies. For example:

  • Esterification : React 2-methoxy-6-hydroxybenzoic acid with methanol using H₂SO₄ as a catalyst (60–80°C, 6–8 hours) to form the methyl ester intermediate .
  • Alkene Introduction : Use a palladium-catalyzed coupling (e.g., Heck reaction) between 6-bromohex-1-ene and the methyl ester intermediate. Optimize ligand choice (e.g., PPh₃) and solvent (DMF or THF) to enhance yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and alkene geometry (J = 12–16 Hz for trans-configuration) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak (m/z ~326) and fragmentation patterns confirm molecular weight and backbone structure .
  • HPLC/GC-MS : Assess purity (>98%) and detect isomers (e.g., cis/trans alkene) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and storage?

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methanol, DMF) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risk) .
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the alkene moiety .

Advanced Research Questions

Q. How can mechanistic insights into the alkene formation step be validated experimentally?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition in Pd catalysis) .
  • DFT Calculations : Model transition states (e.g., Pd-alkene intermediates) to predict regioselectivity and stereochemical outcomes .
  • In-situ Monitoring : Use UV-Vis or Raman spectroscopy to detect Pd(0) intermediates during catalytic cycles .

Q. What methodologies assess the compound’s pharmacological potential (e.g., enzyme inhibition)?

  • In-vitro Assays :
  • CYP450 Inhibition : Incubate with human liver microsomes and NADPH, measure IC₅₀ via LC-MS metabolite profiling .
  • Anti-inflammatory Activity : Test TNF-α suppression in LPS-stimulated macrophages (ELISA) .
    • Structure-Activity Relationship (SAR) : Modify the alkene chain length or methoxy position to correlate structural changes with bioactivity .

Q. How are contradictions in solubility data resolved across studies?

  • Solvent Screening : Test solubility in DMSO, ethanol, and buffers (pH 2–9) using nephelometry or UV absorbance .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
  • Cross-Validation : Compare results from independent labs using standardized protocols (e.g., OECD guidelines) .

Q. What strategies characterize isomeric impurities (e.g., cis/trans alkene) during synthesis?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of protons (e.g., trans-alkene protons show no NOE correlation) .
  • Polarimetry : Measure optical rotation if chiral centers are present (e.g., from asymmetric catalysis) .

Methodological Notes

  • Synthetic Optimization : Adjust reaction stoichiometry (1.2 eq. alkene bromide) and temperature (80–100°C) to minimize side products .
  • Data Reproducibility : Archive raw spectra (NMR, MS) in digital repositories (e.g., Zenodo) for peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for pharmacological testing (IACUC approval for in-vivo studies) .

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